molecular formula C13H11BrN2O B3827404 4-bromo-N'-phenylbenzohydrazide CAS No. 25938-97-0

4-bromo-N'-phenylbenzohydrazide

Cat. No.: B3827404
CAS No.: 25938-97-0
M. Wt: 291.14 g/mol
InChI Key: UOBAMJPUTFDXHD-UHFFFAOYSA-N
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Description

4-Bromo-N’-phenylbenzohydrazide is an organic compound with the molecular formula C13H11BrN2O. It is a derivative of benzohydrazide, where a bromine atom is substituted at the para position of the benzene ring, and a phenyl group is attached to the nitrogen atom of the hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-phenylbenzohydrazide typically involves a condensation reaction between 4-bromobenzohydrazide and benzaldehyde. This reaction is usually carried out in an alcoholic solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

In an industrial setting, the preparation of 4-bromo-N’-phenylbenzohydrazide can be achieved through a multi-step process starting from arylamine. The process involves diazotization, reduction, purification, and drying steps. The reduction reaction is carried out using sodium metabisulfite as the reducing agent, under controlled temperature and pH conditions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-phenylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzohydrazide: Lacks the phenyl group attached to the nitrogen atom.

    N-Phenylbenzohydrazide: Lacks the bromine atom on the benzene ring.

    4-Chloro-N’-phenylbenzohydrazide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The bromine atom enhances its reactivity in substitution reactions, while the phenyl group increases its hydrophobicity and potential interactions with biological targets.

Properties

IUPAC Name

4-bromo-N'-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBAMJPUTFDXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180602
Record name Benzoic acid, p-bromo-, 2-phenylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25938-97-0
Record name 4-Bromobenzoic acid 2-phenylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25938-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, p-bromo-, 2-phenylhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025938970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, p-bromo-, 2-phenylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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